N-[3-(Dibutylamino)propyl]-N'-(2,5-dichlorophenyl)urea
Description
N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea is a chemical compound with a complex structure that includes both dibutylamino and dichlorophenyl groups
Properties
CAS No. |
61392-03-8 |
|---|---|
Molecular Formula |
C18H29Cl2N3O |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
1-[3-(dibutylamino)propyl]-3-(2,5-dichlorophenyl)urea |
InChI |
InChI=1S/C18H29Cl2N3O/c1-3-5-11-23(12-6-4-2)13-7-10-21-18(24)22-17-14-15(19)8-9-16(17)20/h8-9,14H,3-7,10-13H2,1-2H3,(H2,21,22,24) |
InChI Key |
DSSYHKFHMINYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea typically involves the reaction of 3-(Dibutylamino)propylamine with 2,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran (THF).
Catalyst: In some cases, a catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea oxide, while reduction may produce N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)amine.
Scientific Research Applications
N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-1,3-propanediamine
- N,N-Dibutylaminopropylamine
- N,N-Dibutylpropane-1,3-diamine
Uniqueness
N-[3-(Dibutylamino)propyl]-N’-(2,5-dichlorophenyl)urea is unique due to the presence of both dibutylamino and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
